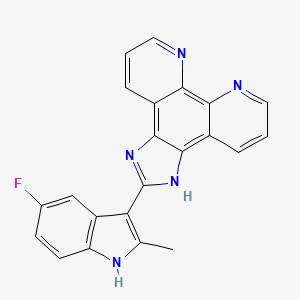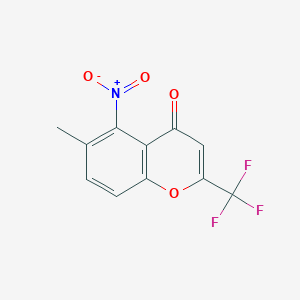
APTO-253
Overview
Description
APTO-253 is a small-molecule compound currently under clinical development for the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS). It is unique in its ability to target a conserved G-quadruplex structure in the promoter of the MYC oncogene, thereby interrupting MYC gene expression .
Mechanism of Action
APTO-253, also known as “2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline”, “LT-253”, or “LOR-253”, is a small molecule with a unique mechanism of action. It has been studied for its potential in treating acute myeloid leukemia (AML) and other hematologic malignancies .
Target of Action
This compound primarily targets the MYC oncogene . MYC is a major oncogenic operator in AML and myelodysplasias . It also targets the G-quadruplex (G4) DNA motifs .
Mode of Action
This compound works by interrupting MYC gene expression . It stabilizes G-quadruplex (G4) DNA structures, which are found in the promoter region of the MYC oncogene . This stabilization leads to a reduction in MYC mRNA expression and protein levels .
Biochemical Pathways
The action of this compound on G-quadruplex DNA motifs leads to a host of mechanistic sequelae . It induces the expression of CDKN1A (p21) , which promotes G0-G1 cell-cycle arrest . This results in the triggering of apoptosis in AML cells . The compound also induces DNA repair and stress response pathways .
Pharmacokinetics
This compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3] . It shows a dose-dependent increase in Cmax and AUC . As the dose was escalated from 80 to 176 mg/m2, the Cmax ranged from 1,800 - 4,960 nM on day 1 and 1,600 - 6,100 nM on day 2 .
Result of Action
The action of this compound leads to potent down-regulation of MYC gene expression, reduction of MYC mRNA and protein levels, and depletion of cells of the MYC oncoprotein . It also triggers apoptosis in AML cells . This compound demonstrated broad killing of primary mononuclear cells isolated from the bone marrow of patients with AML, MDS, or MPN .
Action Environment
The action of this compound is influenced by the environment within the cell. The compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3], which exhibits similar in vitro anti-tumor potency as its monomeric form . The compound’s action, efficacy, and stability are likely influenced by factors such as the intracellular concentration of iron and the presence of G-quadruplex DNA motifs .
Biochemical Analysis
Biochemical Properties
APTO-253 interacts with various biomolecules, primarily through the stabilization of G-quadruplex (G4) DNA . This interaction leads to a concentration- and time-dependent reduction in MYC mRNA expression and protein levels . The compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3] .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It selectively induces CDKN1A (p21), promotes G0–G1 cell-cycle arrest, and triggers apoptosis in acute myeloid leukemia (AML) cells without producing myelosuppression in various animal species and humans . It also elicits a pharmacodynamic effect on MYC expression, as well as induction of DNA repair and stress response pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its action on G-quadruplex DNA motifs . Both monomeric this compound and Fe (253) 3 stabilize G4 structures from telomeres, MYC, and KIT promoters but do not bind to non-G4 double-stranded DNA . This action explains the effect of this compound on MYC expression and its downstream target genes, on cell-cycle arrest, DNA damage, and stress responses .
Temporal Effects in Laboratory Settings
This compound produces time- and concentration-dependent downregulation of MYC through effects on both its promoters and mRNA stability . It also induces the master transcription factor and tumor suppressor KLF4 .
Dosage Effects in Animal Models
In animal models, this compound has shown improved antitumor activity when administered for two consecutive days followed by a five-day break from dosing each week . It has also demonstrated significant antitumor activity as a single agent in several AML xenograft models in mice .
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation .
Transport and Distribution
Intracellular pharmacokinetic studies in AML cells have revealed that this compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3] . This complex is the most active form .
Preparation Methods
Synthetic Routes and Reaction Conditions
APTO-253 is synthesized through a series of chemical reactions involving indolyl-phenanthroline-imidazoles. The synthetic route includes the formation of a ferrous complex, Fe(253)3, which exhibits similar in vitro anti-tumor potency as its monomeric form .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis and purification processes to ensure the compound’s stability and efficacy. The specific details of these methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
APTO-253 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include its ferrous complex, Fe(253)3, and other derivatives that exhibit anti-tumor activity .
Scientific Research Applications
APTO-253 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study G-quadruplex stabilization and its effects on gene expression.
Biology: Investigated for its ability to induce apoptosis and cell cycle arrest in cancer cells.
Medicine: Under clinical trials for the treatment of AML and high-risk MDS. .
Industry: Potential applications in the development of new cancer therapies and diagnostic tools.
Comparison with Similar Compounds
APTO-253 is unique in its ability to target G-quadruplex structures and inhibit MYC gene expression. Similar compounds include:
BET bromodomain inhibitors: These compounds also target MYC gene expression but through different mechanisms.
FLT3 inhibitors: Used in combination with this compound to enhance its anti-tumor activity
This compound stands out due to its distinct mechanism of action and its potential to be used in combination with other cancer therapies to improve treatment outcomes.
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRXBXIPHUTNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916151-99-0 | |
| Record name | APTO-253 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916151990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APTO-253 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | APTO-253 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB59MRW00U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)

